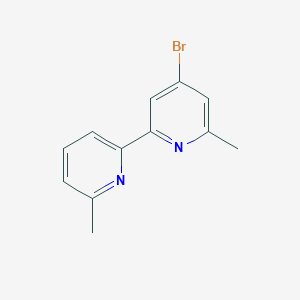

4-Bromo-6,6'-dimethyl-2,2'-bipyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-6,6'-dimethyl-2,2'-bipyridine is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysis

Role as a Ligand

4-Bromo-6,6'-dimethyl-2,2'-bipyridine acts as an effective ligand in coordination chemistry, particularly with transition metals such as palladium, platinum, and copper. These metal-ligand complexes are crucial in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis. The unique electronic properties imparted by the bromine and methyl groups allow for tailored reactivity, making it suitable for applications in cross-coupling reactions and other catalytic transformations .

Material Science

Development of Advanced Materials

This compound is instrumental in the synthesis of advanced materials, particularly in the creation of conductive polymers and organic light-emitting diodes (OLEDs). Its ability to form stable coordination complexes contributes to the development of materials with enhanced electrical properties. Research has shown that incorporating this compound into polymer matrices can improve charge transport characteristics, making it a valuable component in electronic devices .

Pharmaceutical Research

Drug Discovery and Development

In pharmaceutical research, this compound derivatives are being investigated for their potential as therapeutic agents. Studies have highlighted their interactions with biological targets, including metalloproteins and enzymes, which are critical for drug design. The compound's structure allows it to modulate biological activity effectively, making it a candidate for anticancer and antimicrobial drug development .

Environmental Chemistry

Pollutant Degradation

The compound is also applied in environmental chemistry to study pollutant degradation mechanisms. Its coordination properties enable researchers to explore methods for removing contaminants from the environment effectively. By forming complexes with metal ions that catalyze degradation reactions, it aids in developing strategies for environmental remediation .

Analytical Chemistry

Enhancing Analytical Techniques

In analytical chemistry, this compound is utilized to improve separation and detection methods in chromatography. Its ability to form stable complexes enhances the resolution of complex mixtures, facilitating more accurate analyses in various chemical assessments .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Catalysis | Ligand for transition metals | Enhanced reaction rates and selectivity |

| Material Science | Synthesis of conductive polymers and OLEDs | Improved electrical properties |

| Pharmaceutical Research | Development of therapeutic agents | Effective modulation of biological activity |

| Environmental Chemistry | Study of pollutant degradation | Efficient removal of contaminants |

| Analytical Chemistry | Improvement in chromatography techniques | Greater resolution and accuracy |

Case Studies

- Catalytic Applications : A study demonstrated that complexes formed with palladium using this compound exhibited superior catalytic activity in Suzuki coupling reactions compared to other ligands due to enhanced electronic properties provided by the bromine atom .

- Material Development : Research involving OLEDs showed that incorporating this compound into polymer films significantly increased charge mobility and light emission efficiency compared to conventional materials .

- Pharmaceutical Insights : Investigations into its interaction with specific enzymes revealed that derivatives of this bipyridine could inhibit cancer cell proliferation by targeting metalloproteins involved in cell signaling pathways .

化学反応の分析

Substitution Reactions

The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution (NAS). While direct NAS is less common in aromatic systems, the electron-withdrawing bromine and potential directing effects of the bipyridine nitrogen atoms may facilitate such reactions under specific conditions (e.g., elevated temperatures, polar solvents).

Coordination Chemistry

As a bipyridine derivative, the compound can act as a bidentate ligand, coordinating with transition metal ions (e.g., palladium, copper, zinc) via the nitrogen atoms of the pyridine rings. This interaction forms stable metal complexes, which are critical in catalytic applications .

Redox Reactions

While not explicitly documented for this specific isomer, brominated bipyridines generally participate in redox processes. The bromine atom may undergo reduction (e.g., to form hydroxyl derivatives) or oxidation, depending on the reagents and conditions.

Common Reagents and Conditions

Major Products

-

Substitution Products : Derivatives with functional groups (e.g., amine, thioether) at the 4-position.

-

Metal Complexes : Bipyridine-metal chelates, e.g., [Pd(this compound)Cl₂] .

-

Reduction/Oxidation Products : Hydroxylated or oxidized bipyridine derivatives.

Structural and Reactivity Insights

The methyl groups at the 6,6'-positions introduce steric hindrance, potentially affecting coordination geometry and reaction kinetics. The bromine’s position (4) may direct nucleophilic attack to specific sites, influenced by the bipyridine’s electron-withdrawing nitrogen atoms.

Limitations and Gaps

Published data on the specific chemical reactions of This compound remains limited. Most insights derive from analogs (e.g., 6-bromo derivatives) or general bipyridine chemistry. Further experimental studies are needed to map its reactivity comprehensively.

Sources :

特性

分子式 |

C12H11BrN2 |

|---|---|

分子量 |

263.13 g/mol |

IUPAC名 |

4-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-10(13)6-9(2)15-12/h3-7H,1-2H3 |

InChIキー |

PNFZEPCJKQMXJK-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)C2=NC(=CC(=C2)Br)C |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。